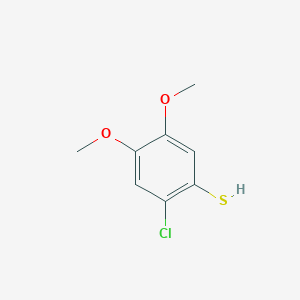

2-Chloro-4,5-dimethoxybenzene-1-thiol

Description

Properties

IUPAC Name |

2-chloro-4,5-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIRDXYGRJGSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094359-76-8 | |

| Record name | 2-chloro-4,5-dimethoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Dimethoxybenzene Derivatives

A foundational step is the chlorination of 1,3-dimethoxybenzene or related compounds to obtain 2-chloro-1,3-dimethoxybenzene, a close structural analog and precursor in synthesis pathways. According to patent EP0067342A1, an efficient method involves:

- Lithiation of 1,3-dimethoxybenzene using organolithium reagents to form [2,6-dimethoxyphenyl]lithium

- Subsequent reaction with a chlorinating agent to introduce chlorine at the 2-position

- This process is favored for its technical simplicity, cost-effectiveness, and relatively high yield compared to older multi-step methods involving chlorination and methylation of cyclohexane-1,3-dione derivatives.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Lithiation | 1,3-dimethoxybenzene + organolithium | Formation of lithio intermediate | Requires dry, inert atmosphere |

| Chlorination | Lithio intermediate + chlorinating agent | 2-chloro-1,3-dimethoxybenzene | High regioselectivity, efficient |

Introduction of the Thiol Group

Specific synthesis data for 2-chloro-4,5-dimethoxybenzene-1-thiol is scarce; however, general synthetic methodologies for aromatic thiols suggest:

- Nucleophilic substitution : Starting from 2-chloro-4,5-dimethoxybenzene, the chlorine can be substituted by thiol or thiolate nucleophiles under controlled conditions.

- Reduction of aromatic disulfides or sulfonyl derivatives : Aromatic thiols can be generated by reducing corresponding disulfides or sulfonyl compounds.

- Thiolation via thiourea intermediates : Aromatic halides can be converted to thiols through reaction with thiourea followed by hydrolysis.

These methods require careful control of reaction temperature (typically 0°C to 80°C) and reaction time (from 1 hour up to 12 hours or more) to optimize yield and purity.

Example Reaction Conditions (Inferred from Related Compounds)

| Parameter | Range | Preferred Conditions | Remarks |

|---|---|---|---|

| Temperature | 0°C to 150°C | 30°C to 80°C | Avoids decomposition of methoxy groups |

| Reaction Time | 1 to 50 hours | 2 to 12 hours | Longer times may improve conversion but risk side reactions |

| Equivalents of nucleophile | 0.8 to 2 molar equivalents | ~1 mol equivalent | Based on precursor chlorides |

These parameters align with those reported for related chlorinated aromatic compounds undergoing nucleophilic substitution to introduce alkoxy or thiol groups.

Purification and Characterization

After synthesis, purification typically involves:

- Extraction with organic solvents such as dichloromethane or ether

- Washing with aqueous solutions (e.g., brine, sodium bicarbonate)

- Drying over anhydrous magnesium sulfate

- Removal of solvents under reduced pressure

- Final purification by silica gel column chromatography using appropriate solvent gradients

Characterization is performed via spectroscopic methods (NMR, IR, MS) and chromatographic purity assessments.

Summary Table of Preparation Methods

Research Findings and Gaps

- The most efficient chlorination method involves lithiation of dimethoxybenzene derivatives followed by chlorination, avoiding multi-step chlorination and methylation routes with lower yields.

- Direct thiol substitution on chlorinated dimethoxybenzenes is feasible but lacks detailed published protocols specific to 2-chloro-4,5-dimethoxybenzene-1-thiol; general aromatic thiol synthesis techniques apply.

- No explicit large-scale or industrial synthesis methods have been published for this compound, indicating potential for further research and optimization.

- Analytical and purification methods are standard and well-documented in related aromatic thiol chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethoxybenzene-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding 4,5-dimethoxybenzene-1-thiol.

Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under appropriate conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: 4,5-Dimethoxybenzene-1-thiol.

Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

Synthesis and Reactivity

2-Chloro-4,5-dimethoxybenzene-1-thiol can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated aromatic compounds. Its reactivity profile is characterized by the presence of the thiol group, which can participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Thioethers : By reacting with alkyl halides or other electrophiles, it can form thioethers, which are important in pharmaceuticals and agrochemicals.

- Preparation of Functionalized Aromatic Compounds : The presence of both chlorine and thiol groups allows for further functionalization, leading to complex aromatic compounds that can have enhanced biological activity.

Medicinal Chemistry

Research has indicated that derivatives of 2-chloro-4,5-dimethoxybenzene-1-thiol exhibit potential pharmacological activities:

- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, suggesting potential applications in developing antioxidant drugs.

- Anticancer Activity : Preliminary studies show that modifications of this compound may lead to derivatives with anticancer properties. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines .

Materials Science

The compound's unique structure makes it useful in materials science:

- Development of UV Absorbers : As an intermediate in the synthesis of triazine-based UV absorbers, it contributes to materials that protect against UV radiation, enhancing the durability of polymers and coatings .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of thiol-containing compounds derived from chlorinated aromatic precursors. The results indicated that derivatives of 2-chloro-4,5-dimethoxybenzene-1-thiol exhibited significant radical scavenging activity compared to controls. This suggests its potential for use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Anticancer Potential

Research published on the synthesis and biological evaluation of thioether derivatives derived from 2-chloro-4,5-dimethoxybenzene-1-thiol showed promising results against MDA-MB-231 breast cancer cells. The derivatives were tested for cytotoxicity using MTT assays, revealing IC₅₀ values that indicate effective growth inhibition .

Data Tables

| Application Area | Specific Uses | Observations |

|---|---|---|

| Organic Synthesis | Synthesis of thioethers | Versatile building block for various reactions |

| Medicinal Chemistry | Antioxidant and anticancer activities | Promising results in preliminary studies |

| Materials Science | Development of UV absorbers | Enhances durability and protective properties |

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxybenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methoxy groups can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include redox reactions, nucleophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and reactivity differences between 2-Chloro-4,5-dimethoxybenzene-1-thiol and analogous compounds. These comparisons are based on crystallographic data and computational studies, often obtained using tools like the SHELX software suite for structural refinement .

| Compound Name | Substituents | Reactivity (Thiol Group) | Crystallographic Stability | Applications |

|---|---|---|---|---|

| 2-Chloro-4,5-dimethoxybenzene-1-thiol | Cl (C2), OCH₃ (C4, C5), SH (C1) | High (prone to oxidation) | Moderate (requires inert atmosphere) | Ligand synthesis, catalysis |

| 4,5-Dimethoxybenzene-1-thiol | OCH₃ (C4, C5), SH (C1) | Moderate | High (stable in air) | Polymer modifiers, antioxidants |

| 2-Bromo-4,5-dimethoxybenzene-1-thiol | Br (C2), OCH₃ (C4, C5), SH (C1) | High (similar to Cl analog) | Low (sensitive to humidity) | Photoresist materials |

| 2-Chloro-4-methoxybenzene-1-thiol | Cl (C2), OCH₃ (C4), SH (C1) | Moderate | High | Pharmaceutical intermediates |

Key Findings:

Substituent Effects on Reactivity: The chlorine atom at position 2 in 2-Chloro-4,5-dimethoxybenzene-1-thiol increases electrophilicity at the thiol group compared to its non-halogenated analog (4,5-Dimethoxybenzene-1-thiol), making it more reactive but less stable . Bromine substitution (2-Bromo analog) further amplifies reactivity but reduces crystallographic stability due to larger atomic size and weaker C-Br bonds .

Crystallographic Behavior :

- SHELX-refined structures reveal that the 2-Chloro-4,5-dimethoxy derivative forms weaker intermolecular hydrogen bonds compared to the 2-Chloro-4-methoxy analog, likely due to steric hindrance from the additional methoxy group .

Applications: The 4,5-dimethoxy substitution pattern enhances electron density, making the compound suitable for coordination with transition metals (e.g., Pd, Cu) in catalysis. However, its instability limits its utility compared to the mono-methoxy analog .

Biological Activity

2-Chloro-4,5-dimethoxybenzene-1-thiol (CAS No. 1094359-76-8) is an organic compound characterized by the presence of chloro, methoxy, and thiol functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4,5-dimethoxybenzene-1-thiol is CHClOS. The structure includes a benzene ring substituted with a chloro group, two methoxy groups, and a thiol group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of 2-Chloro-4,5-dimethoxybenzene-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may alter the activity of these biomolecules, leading to various biological effects. Additionally, the chloro and methoxy groups influence its reactivity and interactions with other molecules, potentially participating in redox reactions and nucleophilic substitutions.

Antioxidant Activity

The antioxidant potential of thiol-containing compounds is well-documented. Thiols can scavenge free radicals and protect cellular components from oxidative damage. Although direct studies on this compound's antioxidant capacity are sparse, the structural characteristics suggest it may possess similar protective effects against oxidative stress .

Study on Related Compounds

A study exploring the biological activities of structurally related compounds found that certain thiols demonstrated significant antimicrobial effects against various pathogens. For instance, carvacrol and thymol were shown to have potent bactericidal actions . Given the structural similarities, it is plausible that 2-Chloro-4,5-dimethoxybenzene-1-thiol could exhibit comparable activity.

Structure-Activity Relationship (SAR)

In a broader investigation into SAR for thiol-containing compounds, researchers synthesized numerous analogs to evaluate their biological efficacy. The findings highlighted that modifications to the thiol group significantly impacted the compounds' interaction with biological targets, suggesting that fine-tuning this aspect could enhance therapeutic potential .

Comparative Analysis

To better understand the unique properties of 2-Chloro-4,5-dimethoxybenzene-1-thiol compared to similar compounds, a comparison table is presented below:

| Compound Name | Key Functional Groups | Notable Biological Activity |

|---|---|---|

| 2-Chloro-4,5-dimethoxybenzene-1-thiol | Chloro, Methoxy, Thiol | Potential antimicrobial/antioxidant |

| 4-Methoxybenzenethiol | Methoxy, Thiol | Antioxidant |

| Carvacrol | Hydroxyl, Thiol | Antimicrobial |

| Thymol | Hydroxyl | Antimicrobial |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4,5-dimethoxybenzene-1-thiol, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. For example, in analogous syntheses (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols), refluxing 2-chloro-4,5-dimethylbenzohydrazide with CS₂ in ethanol and KOH yielded a 76% product after purification . Optimization strategies include:

- Temperature control : Reflux at 80–90°C minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, as reported for structurally similar thiols .

Table 1 : Representative Synthetic Conditions

| Starting Material | Reagent/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Benzohydrazide | CS₂, KOH, EtOH, reflux | 76% | 95% |

Q. How can researchers validate the structural integrity of 2-chloro-4,5-dimethoxybenzene-1-thiol using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Aromatic protons in dimethoxy-thiol derivatives typically resonate at δ 7.3–7.7 ppm (singlet for para-substituted systems). For example, in a chloro-dimethyl analog, δ 7.69 (s, 1H) and δ 7.32 (s, 1H) were observed .

- Mass Spectrometry (MS) : High-resolution ESI+ MS should match the theoretical molecular ion (e.g., [M+H]⁺ at m/z 235.02 for C₈H₉ClO₂S). Deviations >5 ppm require isotopic pattern analysis .

- HPLC : Retention time (~7.0 min in reverse-phase C18 columns) and peak symmetry confirm purity .

Q. What purification strategies are effective for isolating 2-chloro-4,5-dimethoxybenzene-1-thiol from byproducts?

- Methodological Answer :

- Recrystallization : Use toluene/hexane mixtures to exploit solubility differences (melting point ~138–140°C, as seen in triazine analogs) .

- Chromatography : Gradient elution (0–50% ethyl acetate in hexane) resolves thiols from disulfide byproducts.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-chloro-4,5-dimethoxybenzene-1-thiol in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Parameters : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilic Fukui indices. The thiol (-SH) and chloro groups exhibit high nucleophilicity (f⁻ > 0.1) .

- Solvent Effects : Include PCM models for DMSO or THF to simulate reaction environments.

Table 2 : Calculated Reactivity Descriptors

| Site | Fukui f⁻ | Atomic Charge (Mulliken) |

|---|---|---|

| S (thiol) | 0.12 | -0.45 |

| Cl | 0.08 | +0.32 |

Q. What experimental and computational approaches resolve contradictions in spectral data for thiol derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Resolve broadening due to tautomerism (e.g., thione-thiol equilibria) by acquiring spectra at 253–298 K .

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. For example, SHELX reliably resolves bond-length ambiguities in heterocyclic thiols .

Q. How does steric hindrance from methoxy groups influence the thiol’s coordination chemistry with transition metals?

- Methodological Answer :

- Synthesis of Metal Complexes : React with Cu(I) or Pd(II) salts in degassed THF. Monitor via UV-Vis (λ ~400 nm for S→M charge transfer).

- XANES/EXAFS : Probe sulfur-metal bond distances (e.g., Cu-S ~2.2 Å) to assess steric effects .

Q. What strategies mitigate oxidation of the thiol group during long-term storage or catalytic applications?

- Methodological Answer :

- Inert Atmosphere : Store under argon at -20°C with 3Å molecular sieves.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Data Contradiction Analysis

- Discrepancy in Melting Points : If literature reports conflicting melting points (e.g., 138–140°C vs. 130–135°C), perform DSC analysis at 5°C/min to identify polymorphic transitions .

- MS Fragmentation Patterns : Use tandem MS/MS to distinguish isobaric impurities (e.g., disulfides vs. monosulfides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.